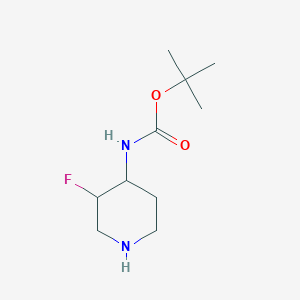

(3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester

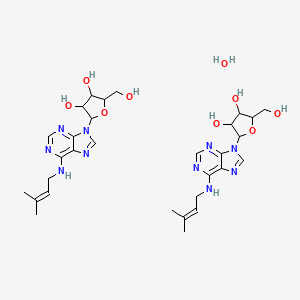

Descripción general

Descripción

“(3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester” is a chemical compound with the CAS number 1268520-95-1. It has a molecular weight of 218.27 and its IUPAC name is tert-butyl ((3S)-3-fluoropiperidin-4-yl)carbamate . It is a light yellow solid .

Molecular Structure Analysis

The molecular formula of “(3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester” is C10H19FN2O2 . The InChI code is 1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8?/m0/s1 .Physical And Chemical Properties Analysis

“(3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester” has a density of 1.1±0.1 g/cm3 and a boiling point of 313.3±42.0 °C at 760 mmHg . Its flash point is 143.3±27.9 °C .Aplicaciones Científicas De Investigación

Pharmacology

In pharmacology, this compound serves as a building block for the synthesis of various pharmacologically active molecules. Its fluorinated piperidine structure is particularly valuable due to the influence of fluorine atoms on the bioactivity and metabolic stability of pharmaceuticals .

Biochemistry

Within the field of biochemistry, “(3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester” is utilized in the study of enzyme-substrate interactions. The fluorine atom can act as a bioisostere, replacing hydrogen to modify enzyme binding or activity without significantly altering the size or shape of the molecule .

Medicinal Chemistry

In medicinal chemistry, this compound is used in the design of new drug candidates. Its structural motif is common in molecules that interact with central nervous system targets, making it a valuable compound for the development of neuroactive drugs .

Organic Synthesis

This compound is employed in organic synthesis as an intermediate for the preparation of more complex fluorinated compounds. Its presence can influence the reactivity and stereochemistry of subsequent synthetic steps, which is crucial for the synthesis of chiral molecules .

Chemical Engineering

In chemical engineering, “(3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester” is involved in process optimization studies. Its stability under various conditions makes it a suitable candidate for testing in reaction engineering and catalysis .

Analytical Chemistry

Analytical chemists use this compound as a standard or reference material when developing new analytical methods. Its unique structure allows it to serve as a marker or tracer in complex mixtures, aiding in the identification and quantification of similar compounds .

Propiedades

IUPAC Name |

tert-butyl N-(3-fluoropiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIIBGAKGQZLDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-Chloro-phenoxy)-butyl]-piperazine dihydrochloride](/img/structure/B1532161.png)

![Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1532170.png)

![N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1532172.png)